Dexrazoxane (Hydrochloride)

概要

準備方法

合成経路と反応条件

ADR-529(塩酸塩)の合成には、いくつかの重要なステップが含まれます。

ラセミ体1,2-ジアミノプロパンの分割: キラルジアミンは、D-酒石酸でラセミ体1,2-ジアミノプロパンを分割することによって得られます.

ホルムアルデヒドとシアン化ナトリウムとの縮合: 次に、ジアミンをホルムアルデヒドとシアン化ナトリウムと縮合させて、テトラニトリルを生成します.

酸性加水分解: テトラニトリルは、酸性加水分解を受けてテトラアミドになります.

工業生産方法

ADR-529(塩酸塩)の工業生産は、通常、同じ合成経路に従いますが、収量と純度を最適化した、より大規模な規模で行われます。 このプロセスでは、反応条件と精製工程を厳密に管理して、最終製品が医薬品基準を満たすようにする必要があります .

化学反応の分析

反応の種類

ADR-529(塩酸塩)は、いくつかの種類の化学反応を起こします。

キレート化: 鉄イオンをキレート化します。これは、心臓保護効果に不可欠です.

一般的な試薬と条件

生成される主な生成物

ADR-529(塩酸塩)の加水分解によって生成される主な生成物は、活性型であり、鉄イオンに結合して有害なラジカルの生成を阻止します .

科学研究への応用

ADR-529(塩酸塩)は、科学研究において幅広い用途があります。

科学的研究の応用

Cardiotoxicity Prevention

Dexrazoxane is primarily used to prevent anthracycline-induced cardiotoxicity in various cancer treatments. Clinical studies have shown that dexrazoxane significantly reduces the incidence of congestive heart failure among patients receiving doxorubicin or epirubicin. For instance, a meta-analysis indicated a 76% reduction in the risk of congestive heart failure when dexrazoxane was administered from the first dose of anthracycline .

Extravasation Injury Management

In addition to its cardioprotective properties, dexrazoxane has been utilized to manage extravasation injuries caused by anthracycline chemotherapy. A clinical trial reported an efficacy rate of 98% in preventing ulceration following extravasation when dexrazoxane was administered promptly after injury .

Use in Specific Populations

Dexrazoxane has been evaluated for use in patients with preexisting cardiac conditions undergoing anthracycline therapy. A study involving patients with asymptomatic left ventricular systolic dysfunction demonstrated that dexrazoxane could be safely administered alongside chemotherapy without compromising oncologic outcomes .

Pediatric Applications

Dexrazoxane's applications extend to pediatric oncology, particularly in treating childhood cancers where anthracyclines are commonly used. A phase II clinical trial is underway to assess its effectiveness in preventing heart-related side effects in children receiving chemotherapy for blood cancers .

Adult Oncology Studies

In adult populations, dexrazoxane has been shown to reduce heart failure risk significantly among patients treated with doxorubicin, with a risk ratio of 0.22 reported in recent studies . The FDA has specifically approved dexrazoxane for use in metastatic breast cancer patients who have received high doses of doxorubicin.

Summary Table of Clinical Applications

作用機序

ADR-529(塩酸塩)が心臓保護効果を発揮するメカニズムには、いくつかの重要なステップが含まれます。

鉄キレート化: ADR-529(塩酸塩)は、鉄イオンをキレート化し、アントラサイクリンと複合体を形成する金属イオンの数を減らします.

スーパーオキシドラジカルの減少: この化合物は、鉄をキレート化することにより、心臓細胞に有害なスーパーオキシドラジカルの生成を抑制します.

トポイソメラーゼIIの阻害: ADR-529(塩酸塩)は、DNA複製と修復に関与する酵素であるトポイソメラーゼIIも阻害します.

類似化合物との比較

類似化合物

ICRF-187: ADR-529(塩酸塩)の別の名前で、科学文献では交換可能に使用されています.

Zinecard: デクスラゾキサン塩酸塩のブランド名です.

Cardioxane: 同じ化合物の別のブランド名です.

独自性

ADR-529(塩酸塩)は、キレート化剤とトポイソメラーゼII阻害剤の両方の機能を併せ持つという点で、独特です . この二重作用により、アントラサイクリン系抗癌剤の心臓毒性効果を抑制するだけでなく、DNAを損傷から保護する効果も特に高くなります .

特性

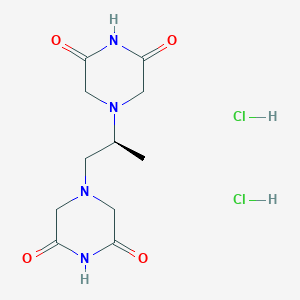

IUPAC Name |

4-[(2S)-2-(3,5-dioxopiperazin-1-yl)propyl]piperazine-2,6-dione;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N4O4.2ClH/c1-7(15-5-10(18)13-11(19)6-15)2-14-3-8(16)12-9(17)4-14;;/h7H,2-6H2,1H3,(H,12,16,17)(H,13,18,19);2*1H/t7-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLJFHOXVLTVWCQ-KLXURFKVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1CC(=O)NC(=O)C1)N2CC(=O)NC(=O)C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18Cl2N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。